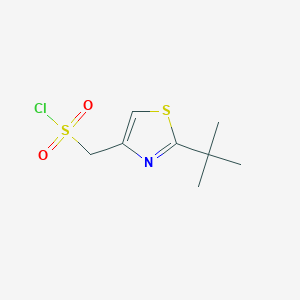

(2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride

Description

(2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a thiazole heterocycle substituted with a bulky tert-butyl group. This compound is structurally characterized by an electron-deficient thiazole ring and a sulfonyl chloride (-SO₂Cl) group, which confers high reactivity toward nucleophiles. Sulfonyl chlorides are widely employed as intermediates in organic synthesis, particularly for forming sulfonamides, sulfonate esters, or as electrophilic reagents in cross-coupling reactions. The tert-butyl-thiazole moiety may enhance steric hindrance and modulate electronic properties, influencing reactivity and solubility in pharmaceutical or agrochemical applications .

Properties

Molecular Formula |

C8H12ClNO2S2 |

|---|---|

Molecular Weight |

253.8 g/mol |

IUPAC Name |

(2-tert-butyl-1,3-thiazol-4-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C8H12ClNO2S2/c1-8(2,3)7-10-6(4-13-7)5-14(9,11)12/h4H,5H2,1-3H3 |

InChI Key |

AKBKTSJZVGKRTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC(=CS1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride typically involves the reaction of 2-tert-butyl-1,3-thiazole with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of (2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with (2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions involving (2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride depend on the type of nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

(2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

The reactivity, stability, and applications of (2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride can be contextualized by comparing it to analogous sulfonyl chlorides, including methanesulfonyl chloride , benzenesulfonyl chloride , and p-toluenesulfonyl chloride . Key differences arise from electronic and steric effects introduced by substituents.

Structural and Electronic Features

- The electron-withdrawing sulfonyl group activates the chloride for nucleophilic substitution.

- Benzenesulfonyl chloride : An aromatic sulfonyl chloride where the phenyl ring provides resonance stabilization, slightly reducing reactivity compared to aliphatic analogs.

- p-Toluenesulfonyl chloride : Similar to benzenesulfonyl chloride but with a methyl group para to the sulfonyl chloride, offering mild steric and electronic modulation.

- However, the tert-butyl group introduces significant steric hindrance, which may slow nucleophilic attack .

Reactivity and Hydrolysis

Hydrolysis rates under basic conditions (e.g., 2.5 M NaOH) serve as a proxy for comparative reactivity:

| Compound | Hydrolysis Conditions | Reactivity | Destruction Efficiency |

|---|---|---|---|

| Methanesulfonyl chloride | RT, fast stirring | High | >99.98% |

| Benzenesulfonyl chloride | Reflux (1 h) | Moderate | >99.98% |

| p-Toluenesulfonyl chloride | 24 h stirring | Low | >99.98% |

| (2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride | Likely RT with monitoring | Moderate-High (inferred) | >99.98% (if properly treated) |

The target compound’s reactivity is inferred to lie between methanesulfonyl chloride (high) and aromatic derivatives (low). The electron-withdrawing thiazole likely accelerates hydrolysis, but steric hindrance from the tert-butyl group may necessitate mild heating or extended stirring .

Biological Activity

(2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.

- Molecular Formula : C₇H₈ClN₃O₂S

- Molecular Weight : 215.67 g/mol

- IUPAC Name : (2-tert-butyl-1,3-thiazol-4-yl)methanesulfonyl chloride

Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. A study evaluating various thiazole compounds found that those with a methanesulfonyl chloride group exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| (2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride | E. coli | 15 |

| (2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride | S. aureus | 20 |

Anticancer Activity

Research indicates that thiazole derivatives can act as potent anticancer agents. A recent study highlighted the cytotoxic effects of (2-tert-butyl-1,3-thiazol-4-yl)methanesulfonyl chloride on various cancer cell lines, including breast and prostate cancer cells. The compound's effectiveness was assessed using IC50 values.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| PC3 (Prostate Cancer) | 8.2 |

The structure–activity relationship (SAR) studies suggest that the presence of the thiazole ring and the methanesulfonyl group contribute significantly to its cytotoxicity.

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has also been documented. In vitro assays demonstrated that (2-tert-butyl-1,3-thiazol-4-yl)methanesulfonyl chloride inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers tested the antimicrobial efficacy of several thiazole derivatives, including (2-tert-butyl-1,3-thiazol-4-yl)methanesulfonyl chloride. The results indicated a significant reduction in bacterial growth compared to controls, supporting its potential use as an antimicrobial agent.

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer mechanism revealed that this compound induces apoptosis in cancer cells through mitochondrial pathways. Flow cytometry analysis showed an increase in Annexin V positive cells upon treatment with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.